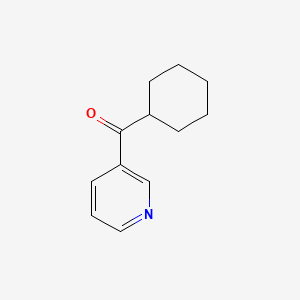

3-cyclohexanecarbonylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFBHAGZHYODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484028 | |

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-00-7 | |

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Cyclohexanecarbonylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-cyclohexanecarbonylpyridine, also systematically named cyclohexyl(pyridin-3-yl)methanone. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles information from closely related analogs and established chemical principles to offer a robust profile for research and development purposes. The guide covers the compound's structure and identifiers, predicted physicochemical properties, detailed spectroscopic analysis, potential synthetic routes with step-by-step protocols, and a discussion of its potential biological significance and safety considerations. This document is intended to serve as a foundational resource for scientists and researchers interested in the exploration and utilization of this and similar pyridyl ketone scaffolds.

Introduction and Chemical Identity

This compound belongs to the class of aryl ketones, featuring a pyridine ring acylated at the 3-position with a cyclohexanecarbonyl group. This structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the bulky, aliphatic character of the cyclohexyl moiety. The nitrogen atom in the pyridine ring imparts basicity and potential for hydrogen bonding, which can significantly influence the molecule's chemical and biological properties. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and pharmaceuticals.

Table 1: Compound Identification

| Identifier | Value | Source |

| Systematic Name | cyclohexyl(pyridin-3-yl)methanone | IUPAC |

| Common Name | This compound | - |

| CAS Number | Not explicitly found for the 3-isomer. The 4-isomer is 32921-23-6. | ChemSynthesis[1] |

| Molecular Formula | C₁₂H₁₅NO | - |

| Molecular Weight | 189.26 g/mol | - |

| Canonical SMILES | C1CCC(CC1)C(=O)C2=CN=CC=C2 | - |

| InChI Key | InChI=1S/C12H15NO/c14-12(10-6-7-13-9-8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | - |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Likely a low-melting solid or viscous oil | Based on similar aromatic ketones. |

| Boiling Point | > 250 °C at 760 mmHg | Estimated based on molecular weight and structure. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Sparingly soluble in water. | Typical for aryl ketones of this size. |

| pKa (of conjugate acid) | ~3-4 | The electron-withdrawing carbonyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |

| LogP | ~2.5 - 3.5 | Estimated based on the combination of a hydrophilic pyridine ring and a lipophilic cyclohexyl group. |

Synthesis of this compound

The synthesis of 3-acylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards traditional electrophilic substitution reactions like Friedel-Crafts acylation. However, several alternative strategies can be employed.

Synthetic Strategy Overview

A plausible and effective approach for the synthesis of this compound involves the use of organometallic reagents. One of the most reliable methods is the reaction of a pyridine-derived nucleophile with a cyclohexanecarbonyl electrophile, or vice versa. The Weinreb amide and Negishi coupling approaches are particularly noteworthy for their high yields and functional group tolerance.[2][3]

Caption: Overview of potential synthetic routes to this compound.

Recommended Synthetic Protocol: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly effective method for preparing ketones from carboxylic acids, preventing the over-addition of organometallic reagents.[2] This protocol is adapted from established procedures for similar ketone syntheses.[4]

Step 1: Synthesis of N-methoxy-N-methylcyclohexanecarboxamide (Weinreb Amide)

-

To a solution of cyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude cyclohexanecarbonyl chloride.

-

Dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the Weinreb amide.

Step 2: Synthesis of this compound

-

To a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour to form 3-lithiopyridine.

-

Add a solution of the N-methoxy-N-methylcyclohexanecarboxamide (1.2 eq) in anhydrous THF dropwise to the 3-lithiopyridine solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.

Caption: Workflow for the Weinreb ketone synthesis of this compound.

Spectroscopic Analysis

While experimental spectra for this compound are not available, the following sections predict the key spectroscopic features based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the cyclohexyl group.

-

Pyridine Protons (aromatic region, ~δ 7.0-9.0 ppm): The four protons on the pyridine ring will appear as distinct multiplets. The proton at the 2-position (adjacent to the nitrogen) will be the most deshielded. The proton at the 6-position will also be significantly deshielded. The protons at the 4- and 5-positions will appear at higher field within the aromatic region.

-

Cyclohexyl Protons (aliphatic region, ~δ 1.2-3.0 ppm): The protons of the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region. The methine proton alpha to the carbonyl group will be the most deshielded of the cyclohexyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | 8.9 - 9.1 | s (or d) |

| Pyridine H-6 | 8.6 - 8.8 | d |

| Pyridine H-4 | 7.9 - 8.1 | dt |

| Pyridine H-5 | 7.3 - 7.5 | dd |

| Cyclohexyl H-1' (methine) | 2.8 - 3.2 | m |

| Cyclohexyl H-2' to H-6' | 1.2 - 1.9 | m |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon will appear as a single, deshielded peak around δ 195-205 ppm.[5]

-

Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons at positions 2 and 6 will be the most deshielded.

-

Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will appear in the aliphatic region (δ 25-50 ppm). The carbon alpha to the carbonyl group will be the most deshielded of the cyclohexyl carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| Pyridine C-3 | 130 - 135 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 123 - 127 |

| Cyclohexyl C-1' | 45 - 50 |

| Cyclohexyl C-2' to C-6' | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.

-

C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring will lower the stretching frequency compared to a saturated ketone.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z = 189. Key fragmentation patterns for ketones include alpha-cleavage and the McLafferty rearrangement.[6]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. This would lead to fragments corresponding to the loss of the cyclohexyl group (m/z = 106, pyridin-3-ylcarbonyl cation) or the pyridine ring (m/z = 111, cyclohexylcarbonyl cation).

-

McLafferty Rearrangement: If a gamma-hydrogen is available on the cyclohexyl ring, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

Reactivity and Potential Applications

Chemical Reactivity

-

Carbonyl Group: The ketone functionality can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and Wittig-type reactions.

-

Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of a pyridine N-oxide.

Potential Applications in Drug Discovery

The this compound scaffold possesses features that make it an attractive starting point for drug discovery programs. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties.

The combination of a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen) and a lipophilic moiety suggests that this scaffold could be explored for its interaction with various biological targets, such as enzymes and receptors.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, information on the constituent moieties can provide a preliminary assessment.

-

Pyridine: Pyridine is a harmful substance if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include central nervous system depression, liver, and kidney damage.[9][10]

-

Acylpyridines: Some pyridyl ketones have been investigated for their toxicological properties. For example, 2-acetylpyridine was nominated for testing due to a lack of toxicity data and a suspicion of carcinogenicity based on its structure.[11]

Given these considerations, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. While direct experimental data is sparse, this technical guide provides a comprehensive predicted profile of its chemical properties, along with robust, adaptable synthetic protocols based on well-established methodologies. The information presented herein is intended to facilitate further research and development of this and related pyridyl ketone compounds. As with any novel chemical entity, thorough experimental characterization and safety evaluation are paramount for any future applications.

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.

-

ChemSynthesis. (2024). cyclohexyl-pyridin-4-ylmethanone. Retrieved from [Link]

- Gharpure, S. J., & Reddy, Y. B. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14587-14598.

-

MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

-

PMC. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

-

NTP. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). Retrieved from [Link]

-

European Journal of Chemistry. (2022). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

ATSDR. (2020). Toxicological Profile for pyridine. Retrieved from [Link]

-

RSC Publishing. (2017). Negishi cross-couplings in the synthesis of amino acids. Retrieved from [Link]

-

Orient J Chem. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

ACS Publications. (2010). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

ResearchGate. (2016). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

UT Dallas. (2021). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

ResearchGate. (2013). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Retrieved from [Link]

- Google Patents. (1964). Process of preparing pyridyl alkyl ketones.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2021). Pyridines from Biomass. Retrieved from [Link]

-

GOV.UK. (2019). Pyridine: incident management. Retrieved from [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

- Google Patents. (2002). Method for producing ketones from carboxylic acid anhydrides.

-

ResearchGate. (2020). Site-Selective Pyridyl Alkyl Ketone Synthesis from N -Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

-

NICNAS. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

-

Kyushu University. (2012). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Retrieved from [Link]

-

PMC. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

-

PubMed. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

-

ACS Publications. (2024). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Cyclohexanecarbonylpyridine

Foreword: The Strategic Importance of 3-Cyclohexanecarbonylpyridine in Modern Drug Discovery

This compound stands as a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a rigid cyclohexyl ring and an electron-deficient pyridine moiety imparts favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. As a key intermediate, its efficient and scalable synthesis is a critical bottleneck in the development of novel pharmaceuticals targeting a spectrum of diseases. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for researchers, scientists, and drug development professionals.

I. Strategic Synthesis Route Selection: A Comparative Overview

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The optimal choice depends on factors such as starting material availability, scalability, and desired purity profile. Here, we present a comparative analysis of the most viable and industrially relevant synthetic strategies.

| Synthesis Route | Starting Materials | Key Transformation | Yield Potential | Scalability | Key Advantages | Primary Challenges |

| Route 1: Grignard Reagent Addition to Nitrile | 3-Cyanopyridine, Cyclohexyl Halide | Nucleophilic addition | Good to Excellent | High | Convergent, readily available starting materials. | Grignard reagent preparation can be sensitive to moisture and air. |

| Route 2: Organolithium Chemistry | 3-Halopyridine, Cyclohexanecarbonyl Chloride | Nucleophilic acyl substitution | Good | Moderate to High | High reactivity, clean reaction profiles. | Requires cryogenic temperatures and strictly anhydrous conditions. |

| Route 3: Oxidation of a Precursor Alcohol | 3-Halopyridine, Cyclohexanecarboxaldehyde | Grignard/Organolithium addition followed by oxidation | Good | High | Modular approach, allows for diversification. | Two-step process, requires stoichiometric oxidant. |

| Route 4: Selective Hydrogenation | 3-Benzoylpyridine | Catalytic Hydrogenation | Moderate to Good | Moderate | Utilizes a commercially available precursor. | Selective hydrogenation of the phenyl ring without affecting the pyridine or carbonyl can be challenging. |

II. Detailed Synthetic Pathways and Methodologies

This section provides a comprehensive examination of the most effective synthesis routes, complete with mechanistic insights, detailed experimental protocols, and critical process parameters.

Route 1: The Grignard Reagent Pathway — A Workhorse of C-C Bond Formation

The addition of a cyclohexyl Grignard reagent to 3-cyanopyridine represents one of the most direct and reliable methods for the synthesis of this compound. The reaction proceeds through a nucleophilic attack of the highly polarized carbon-magnesium bond on the electrophilic carbon of the nitrile group.

Mechanism:

The reaction is initiated by the formation of the cyclohexylmagnesium halide (Grignard reagent) from the corresponding cyclohexyl halide and magnesium metal. This is followed by the nucleophilic addition of the Grignard reagent to the nitrile, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the desired ketone.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of Cyclohexylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Charging: To the flask are added magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator). The flask is gently warmed with a heat gun until violet iodine vapors are observed.

-

Grignard Initiation: A solution of cyclohexyl bromide (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated by the addition of a small portion of the halide solution. A sustained reflux indicates the successful initiation of the Grignard reaction.

-

Reaction Completion: The remaining cyclohexyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the magnesium.

Step 2: Reaction with 3-Cyanopyridine and Workup

-

Nitrile Addition: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 3-cyanopyridine (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is followed by the addition of 2M hydrochloric acid until the aqueous layer is acidic.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.

Route 2: The Organolithium Approach — Precision and High Reactivity

The use of 3-lithiopyridine, generated in situ from a 3-halopyridine, offers a highly efficient alternative for the synthesis of this compound. This method takes advantage of the high nucleophilicity of organolithium reagents. By using toluene as a solvent, 3-lithiopyridine can be generated cleanly at -50°C[1].

Mechanism:

The reaction begins with a halogen-metal exchange between a 3-halopyridine (typically 3-bromopyridine) and an alkyllithium reagent (e.g., n-butyllithium) at low temperatures to form 3-lithiopyridine. This highly reactive intermediate then undergoes nucleophilic acyl substitution with cyclohexanecarbonyl chloride to yield the target ketone.

Experimental Protocol: Synthesis via Lithiation of 3-Bromopyridine

Step 1: Generation of 3-Lithiopyridine

-

Reaction Setup: A flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3-bromopyridine (1.0 eq.) in anhydrous toluene.

-

Lithiation: The solution is cooled to -50 °C. n-Butyllithium (1.05 eq., solution in hexanes) is added dropwise while maintaining the temperature below -45 °C[1]. The formation of a precipitate indicates the generation of 3-lithiopyridine.

Step 2: Acylation and Workup

-

Acyl Chloride Addition: A solution of cyclohexanecarbonyl chloride (1.1 eq.) in anhydrous toluene is added dropwise to the suspension of 3-lithiopyridine at -50 °C.

-

Reaction Completion: The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.

-

Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography or vacuum distillation.

Route 3: The Oxidation of a Precursor Alcohol — A Modular Strategy

This two-step approach involves the initial synthesis of 3-cyclohexyl(pyridin-3-yl)methanol, followed by its oxidation to the corresponding ketone. This route offers flexibility as the intermediate alcohol can be a target molecule itself or a precursor for other derivatives.

Mechanism:

The first step involves a Grignard or organolithium addition to an aldehyde. For instance, 3-pyridylmagnesium bromide can be reacted with cyclohexanecarboxaldehyde. The resulting secondary alcohol is then oxidized to the ketone using a variety of reagents. Mild oxidation conditions are preferred to avoid over-oxidation or side reactions involving the pyridine ring. The Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are common choices.[2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol: Two-Step Synthesis via Alcohol Oxidation

Step 1: Synthesis of 3-Cyclohexyl(pyridin-3-yl)methanol

-

Grignard Formation: Prepare 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium in THF as described in Route 1.

-

Aldehyde Addition: Cool the Grignard solution to 0 °C and add a solution of cyclohexanecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Workup: After stirring for 2-3 hours at room temperature, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude alcohol is often used in the next step without further purification.

Step 2: Oxidation to this compound (Swern Oxidation)

-

Oxidant Preparation: In a flame-dried flask, a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C. Anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 3-cyclohexyl(pyridin-3-yl)methanol (1.0 eq.) in DCM is added slowly, keeping the temperature below -60 °C.

-

Base Addition and Workup: After stirring for 30 minutes, triethylamine (5.0 eq.) is added, and the reaction is allowed to warm to room temperature. Water is added to quench the reaction. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic phase is then dried and concentrated to afford the crude ketone, which is purified as previously described.

Route 4: Selective Hydrogenation of 3-Benzoylpyridine

This route involves the reduction of the phenyl group of commercially available 3-benzoylpyridine to a cyclohexyl group. The key challenge is the selective hydrogenation of the benzene ring without reducing the pyridine ring or the carbonyl group. Rhodium-based catalysts have shown promise for such selective hydrogenations.

Mechanism:

The catalytic hydrogenation occurs on the surface of a heterogeneous catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The aromatic ring of 3-benzoylpyridine also adsorbs onto the catalyst surface, and the hydrogen atoms are sequentially added to the phenyl ring, leading to the formation of the cyclohexyl ring. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the other functional groups.

Experimental Protocol: Selective Hydrogenation

-

Reaction Setup: A high-pressure autoclave is charged with 3-benzoylpyridine (1.0 eq.), a rhodium-on-carbon catalyst (e.g., 5% Rh/C), and a suitable solvent such as ethanol or acetic acid.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred and heated to a specific temperature (e.g., 50-100 °C).

-

Monitoring and Workup: The reaction progress is monitored by techniques such as GC-MS or TLC. Once the starting material is consumed, the reactor is cooled, and the pressure is released.

-

Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the residue is purified by distillation or chromatography to yield this compound.

III. Visualizing the Synthetic Pathways

To further elucidate the core transformations, the following diagrams illustrate the key synthetic workflows.

Caption: Route 1: Grignard Synthesis Workflow

Caption: Route 2: Organolithium Synthesis Workflow

Caption: Route 3: Oxidation of Precursor Alcohol Workflow

IV. Conclusion: A Perspective on Future Directions

The synthesis of this compound remains a field of active research, driven by the continuous demand for this important building block in drug discovery. While the classic Grignard and organolithium routes offer robust and high-yielding approaches, future efforts will likely focus on developing more sustainable and atom-economical methods. The exploration of novel catalytic systems for direct C-H activation or the development of flow chemistry processes for the existing routes could significantly enhance the efficiency and safety of large-scale production. This guide provides a solid foundation for understanding the current state-of-the-art, empowering researchers to make informed decisions in their synthetic endeavors.

V. References

-

Wibaut, J. P., & Overhoff, J. (1929). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 48(8), 833-841. [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Request PDF. (n.d.). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

-

Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

-

ResearchGate. (n.d.). Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material. [Link]

-

ResearchGate. (n.d.). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

-

Wiley Online Library. (2009, May 28). Highly Selective Rhodium Catalyzed 1,4‐Hydrogenation of Conjugated Dienals. [Link]

-

ResearchGate. (n.d.). A Simple Synthetic Protocol for Oxidation of Alkyl-Arenes into Ketones Using a Combination of HBr—H2O2 | Request PDF. [Link]

-

Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

-

Wikipedia. (n.d.). Swern oxidation. [Link]

-

Request PDF. (n.d.). Partial photoelectrocatalytic oxidation of 3-pyridinemethanol by Pt, Au and Pd loaded TiO2 nanotubes on Ti plate. [Link]

-

National Center for Biotechnology Information. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

-

NOP. (2006, March). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

-

Sci-Hub. (n.d.). The addition of bromine chloride to some cyclohexene derivatives. [Link]

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

-

OSTI.GOV. (2022, September 22). Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

ResearchGate. (n.d.). Comparison of different methods for the synthesis of three derivatives. [Link]

-

MDPI. (2020, December 1). Grignard-reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

-

Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. [Link]

-

ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines... | Download Scientific Diagram. [Link]

-

Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. [Link]

-

Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

University of Victoria. (2015, June 9). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]

-

Organic Letters. (2001, May 1). Optimization of Organolithium Reactions. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines | Request PDF. [Link]

-

ResearchGate. (n.d.). Syntheses, with the aid of (4‐pyridyl)‐magnesium chloride, of 4‐lithiopyridine and of 3‐lithioquinoline. [Link]

-

Heterocycles. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]

-

ResearchGate. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

-

Organic Chemistry Portal. (n.d.). swern oxidation - Literature. [Link]

-

PubMed Central (PMC). (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]

-

OAE Publishing Inc. (2024, October 17). Effective selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

-

Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]

-

Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. [Link]

-

ResearchGate. (2015, February 5). Can anyone offer me a reasonable mechanism for the following reaction?. [Link]

-

MDPI. (n.d.). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. [Link]

Sources

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 10. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Cyclohexanecarbonylpyridine

Molecular Structure and Its Spectroscopic Implications

3-Cyclohexanecarbonylpyridine possesses a pyridine ring substituted at the 3-position with a cyclohexylcarbonyl group. This structure presents several key features that will be interrogated by various spectroscopic techniques:

-

Aromatic System: The 3-substituted pyridine ring provides characteristic signals in NMR and IR spectroscopy.

-

Carbonyl Group: The ketone functional group will exhibit a strong, characteristic absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.

-

Aliphatic System: The saturated cyclohexyl ring will generate a complex set of signals in the upfield region of the NMR spectra.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques for unambiguous structure confirmation.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind each technique and how the molecular structure influences the spectral output, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The synergy of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the unambiguous structural elucidation of novel chemical entities in the drug discovery and development pipeline.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

¹H NMR Spectrum of Pyridine. Human Metabolome Database. [Link]

-

Interpreting C-13 NMR Spectra. Chemguide. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Cycloalkanes. A video tutorial providing insights into the fragmentation patterns of cyclic alkanes. [Link]

An In-depth Technical Guide to Cyclohexyl(pyridin-3-yl)methanone: Synthesis, Properties, and Therapeutic Potential

Introduction

Physicochemical Properties

The properties of cyclohexyl(pyridin-3-yl)methanone can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₂H₁₅NO | Based on structural components. |

| Molecular Weight | 189.25 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a crystalline solid or oil | General property of similar ketones. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | Inferred from the hydrophobic cyclohexyl and aromatic pyridine moieties. |

| Boiling Point | Estimated to be >250 °C | Based on structurally similar compounds. |

| Melting Point | Not available | Requires experimental determination. |

| LogP | Estimated between 2.5 and 3.5 | Prediction based on lipophilic and hydrophilic groups. |

| pKa (of pyridinium ion) | ~4.5 - 5.5 | Typical for a 3-substituted pyridine. |

Synthesis of Cyclohexyl(pyridin-3-yl)methanone

The synthesis of pyridyl ketones can be challenging. Standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation are generally ineffective for pyridines. This is due to the electron-deficient nature of the pyridine ring and the propensity of the Lewis acid catalyst to coordinate with the basic nitrogen atom, further deactivating the ring.[2][3] A more reliable and widely used method for the synthesis of pyridyl ketones is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a pyridine nitrile.[4][5]

Synthetic Pathway: Grignard Reaction

A robust method for the preparation of cyclohexyl(pyridin-3-yl)methanone is the reaction of a cyclohexylmagnesium halide (e.g., bromide or chloride) with 3-cyanopyridine (nicotinonitrile). The reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[6][7]

Caption: Grignard synthesis of cyclohexyl(pyridin-3-yl)methanone.

Detailed Experimental Protocol: Synthesis

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Cyclohexyl bromide

-

3-Cyanopyridine (Nicotinonitrile)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

-

Place magnesium turnings in the three-neck flask. Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve cyclohexyl bromide in anhydrous diethyl ether in a dropping funnel.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Cyanopyridine:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3-cyanopyridine in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-cyanopyridine solution dropwise to the cooled Grignard reagent with vigorous stirring. A precipitate of the imine magnesium salt will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture again to 0 °C and slowly add 1 M hydrochloric acid dropwise to quench the reaction and hydrolyze the imine salt. Continue adding acid until the aqueous layer is acidic.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to yield pure cyclohexyl(pyridin-3-yl)methanone.

-

Applications in Drug Development

The pyridine nucleus is a common feature in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules.[8][9] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-diabetic, antimicrobial, antiviral, and anticancer properties.[9][10][11][12] The incorporation of a cyclohexyl ketone moiety can enhance lipophilicity, potentially improving membrane permeability and modulating the pharmacokinetic profile of the molecule.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of structurally related compounds, cyclohexyl(pyridin-3-yl)methanone could be investigated for its potential to modulate various signaling pathways implicated in disease. For instance, many pyridyl ketones and related heterocyclic compounds have been found to inhibit kinases, which are key regulators of cellular signaling pathways.

Caption: Potential mechanism of action via kinase inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

To assess the potential anti-inflammatory activity of cyclohexyl(pyridin-3-yl)methanone, an in vitro cyclooxygenase-2 (COX-2) inhibition assay can be performed.

Materials:

-

Cyclohexyl(pyridin-3-yl)methanone

-

Celecoxib (positive control)

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (commercially available)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of cyclohexyl(pyridin-3-yl)methanone in DMSO.

-

Prepare a series of dilutions of the test compound and the positive control (celecoxib) in the assay buffer provided in the kit.

-

-

Assay Protocol (as per manufacturer's instructions):

-

Add the assay buffer, heme, and COX-2 enzyme to the wells of the 96-well plate.

-

Add the diluted test compound or control to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 2 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Add a chromogen solution that reacts with the product of the COX-2 reaction (prostaglandin G₂) to produce a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for cyclohexyl(pyridin-3-yl)methanone and celecoxib by fitting the data to a suitable dose-response curve.

-

Conclusion

Cyclohexyl(pyridin-3-yl)methanone is a promising, yet underexplored, member of the pyridyl ketone family. While its specific biological activities remain to be elucidated, its structural features suggest significant potential for applications in drug discovery, particularly in the areas of inflammatory diseases, metabolic disorders, and oncology. The synthetic route via the Grignard reaction provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related pyridyl ketone scaffolds.

References

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed. Available at: [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

-

Synthesis of 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines. ElectronicsAndBooks. Available at: [Link]

-

Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. ACS Publications. Available at: [Link]

-

Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Available at: [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Available at: [Link]

- Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Google Patents.

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

-

(PDF) Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]

-

cyclohexyl-pyridin-4-ylmethanone - 32921-23-6, C12H15NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

-

Explain why pyridine does not undergo Friedel-Crafts reactions. Filo. Available at: [Link]

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. SpringerLink. Available at: [Link]

-

New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. Available at: [Link]

-

Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. Available at: [Link]

-

Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Available at: [Link]

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. ResearchGate. Available at: [Link]

-

Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

A ketone can be prepared from the reaction of a nitrile with a Gr... Pearson+. Available at: [Link]

-

Heterocyclic compound. Wikipedia. Available at: [Link]

-

Grignard Reaction of Nitriles EXPLAINED! YouTube. Available at: [Link]

-

Phenyl(quinuclidin-3-yl)methanone. Pharmaffiliates. Available at: [Link]

-

(3-Cyclohexyl)propyl 2-pyridyl ketone. PubChem. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Explain why pyridine does not undergo Friedel-Crafts reactions. | Filo [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]

- 7. youtube.com [youtube.com]

- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of 3-Cyclohexanecarbonylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-cyclohexanecarbonylpyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document synthesizes available data on its molecular structure, solubility, thermal properties, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for the validation of these properties, ensuring reproducibility and reliability in research and development settings. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging the unique characteristics of this compound for novel applications.

Introduction

This compound is a chemical compound featuring a pyridine ring substituted with a cyclohexanecarbonyl group at the 3-position. The unique combination of a hydrophilic, aromatic pyridine moiety and a lipophilic, aliphatic cyclohexyl group imparts a distinct set of physical properties that are of significant interest in the field of drug development and materials science. The pyridine ring, a common scaffold in pharmaceuticals, offers sites for hydrogen bonding and potential metabolic activity, while the cyclohexylcarbonyl group can influence the molecule's solubility, crystal packing, and interaction with biological targets.

A comprehensive characterization of the physical properties of this compound is essential for predicting its behavior in various environments, from biological systems to formulation matrices. This guide aims to provide an in-depth overview of these properties, supported by experimental data and established analytical methodologies.

Molecular and Chemical Identity

A foundational aspect of understanding a compound's physical properties is its molecular identity.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₅NO | N/A |

| Molecular Weight | 189.25 g/mol | N/A |

| CAS Number | 5937-06-4 | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior and applicability, particularly in a pharmaceutical context.

General Properties

| Property | Value | Source |

| Appearance | Solid | N/A |

| Melting Point | 165-166 °C | [1] |

| Boiling Point | Not available | N/A |

The relatively high melting point suggests a stable crystalline lattice structure. The lack of boiling point data is common for compounds of this molecular weight, as they may decompose at elevated temperatures before boiling.

Solubility Profile

Stability

The stability of a compound under various conditions is crucial for its storage, handling, and formulation. Pyridine derivatives are generally stable.[3][4] The aromaticity of the pyridine ring contributes to its overall stability.[5] However, like many organic molecules, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and intense UV light.

Spectroscopic and Analytical Profile

Spectroscopic data is fundamental for the structural elucidation and confirmation of a compound's identity. While a specific, comprehensive public database of spectra for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm). The protons of the cyclohexyl group will appear in the upfield region (δ 1.0-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (δ 190-200 ppm), the aromatic carbons of the pyridine ring (δ 120-150 ppm), and the aliphatic carbons of the cyclohexyl group (δ 20-50 ppm).[7]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the cyclohexyl group (around 2850-2950 cm⁻¹) and C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹).[8][9]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.[10] For this compound, the molecular ion peak (M+) would be expected at m/z 189.25.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound.[11][12] Given its melting point, HPLC would likely be the more suitable method to avoid thermal degradation that might occur during GC analysis.[2]

Experimental Protocols for Characterization

To ensure the reliability of physical property data, standardized experimental protocols must be followed.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, finely powdered sample is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Assessment

-

Objective: To determine the solubility of the compound in various solvents.

-

Methodology (Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

-

Spectroscopic Analysis

-

Objective: To obtain NMR, IR, and MS spectra for structural confirmation.

-

Methodology:

-

NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.[13]

-

IR: A small amount of the solid sample is analyzed using an FT-IR spectrometer, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

MS: The sample is introduced into a mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC) to obtain its mass spectrum.

-

Visualization of Key Workflows

Physicochemical Characterization Workflow

Caption: A typical workflow for the physicochemical characterization of a novel compound.

Impact of Physical Properties on Drug Development

Caption: The relationship between key physical properties and stages of drug development.

Implications for Research and Drug Development

The physical properties of this compound have direct implications for its potential applications:

-

Drug Discovery: The balance of hydrophilic and lipophilic character suggests that this molecule could be a promising scaffold for developing orally bioavailable drugs. Its solubility and stability will be critical factors in its formulation and delivery.

-

Materials Science: The rigid pyridine ring combined with the flexible cyclohexyl group may lead to interesting crystal packing and polymorphic forms, which could be exploited in the design of new materials.

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all novel chemical entities. Pyridine-containing compounds can be irritating, and some may have toxic properties.[2][14] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. Work should be conducted in a well-ventilated area or a fume hood.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). Retrieved from [Link]

-

ResearchGate. (n.d.). NMR and IR spectroscopic data for the reaction of 3 with CO2. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Khan Academy. (n.d.). Aromatic stability III. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Sources

- 1. 1589-61-3 CAS MSDS (cyclohexanal semicarbazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. osha.gov [osha.gov]

- 3. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 14. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Application of 3-Cyclohexanecarbonylpyridine

Executive Summary: 3-Cyclohexanecarbonylpyridine stands as a significant heterocyclic ketone, drawing interest for its unique structural combination of a pyridine ring and a cyclohexylcarbonyl group. This guide provides an in-depth analysis of its initial synthesis, rigorous structural confirmation, and exploration into its potential as a versatile building block in medicinal chemistry and materials science. We will delve into the strategic considerations behind its synthesis, the synergistic analytical techniques required for its characterization, and the emerging landscape of its applications. This document is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the practical and theoretical aspects of working with this compound.

Introduction: The Rationale for a Cyclohexyl-Pyridine Conjugate

The pyridine ring is a cornerstone scaffold in pharmaceutical development, present in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The strategic incorporation of a cyclohexylcarbonyl moiety at the 3-position of the pyridine ring introduces a lipophilic, non-aromatic, three-dimensional element. This structural modification is a deliberate design choice aimed at modulating physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. Furthermore, the ketone linkage provides a key handle for further chemical elaboration, making this compound a valuable intermediate for creating libraries of novel compounds for biological screening. The synthesis and characterization of such hybrid molecules are crucial steps in the exploration of new chemical space for drug discovery.[1][2]

Foundational Synthesis: A Grignard-Based Approach

The "discovery" or first documented synthesis of this compound is rooted in fundamental organic chemistry principles, most logically achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction is a robust and well-understood method for acylating pyridine rings.

Causality in Experimental Design

The choice of a Grignard reaction is strategic. Cyclohexylmagnesium bromide, the Grignard reagent, is prepared from cyclohexyl bromide and magnesium turnings. This organometallic species acts as a potent nucleophile, targeting the electrophilic carbon of a pyridine-3-carboxaldehyde or a related ester derivative. The pyridine nitrogen introduces complexity, as it can be basic enough to quench the Grignard reagent. Therefore, the reaction must be conducted under strictly anhydrous conditions, and often at low temperatures to control reactivity and minimize side reactions. The subsequent acidic workup both neutralizes the reaction mixture and facilitates the hydrolysis of the intermediate alkoxide to the desired ketone.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Cyclohexyl bromide

-

Pyridine-3-carbonitrile

-

Dry ice/acetone bath

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclohexyl bromide in diethyl ether is added dropwise. The reaction is initiated with gentle heating or the addition of a small iodine crystal if necessary. The mixture is stirred until the magnesium is consumed.

-

Acylation Reaction: The flask containing the Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of pyridine-3-carbonitrile in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C. The aqueous layer is separated and neutralized with a saturated sodium bicarbonate solution. The aqueous phase is then extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.[3][4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45-48 °C |

| Boiling Point | ~300 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, chloroform |

Spectroscopic Validation Protocol

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The cyclohexyl protons will appear as a series of multiplets in the upfield aliphatic region (δ 1.2-3.0 ppm). The proton alpha to the carbonyl group will be the most downfield of the cyclohexyl signals.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show a signal for the carbonyl carbon around δ 200 ppm. The pyridine carbons will appear in the δ 120-150 ppm range, while the cyclohexyl carbons will be found in the δ 25-45 ppm region.

-

FT-IR (KBr): The infrared spectrum provides crucial functional group information. A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretch of the ketone. Bands in the 1570-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (EI-MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ at m/z = 189.[4] Key fragmentation patterns would include the loss of the cyclohexyl group, leading to a prominent peak corresponding to the picolinoyl cation.[4]

Potential Applications in Drug Discovery

The 3-acylpyridine scaffold is a privileged structure in medicinal chemistry.[1][2] Analogs of this compound could be explored for a variety of biological targets. The ketone functionality serves as a versatile anchor point for further derivatization, allowing for the synthesis of a diverse library of compounds.

Hypothetical Signaling Pathway Involvement

For illustrative purposes, let's consider a hypothetical scenario where a derivative of this compound is found to be an inhibitor of a specific kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Caption: Hypothetical inhibition of the "Kinase X" signaling pathway by a this compound derivative.

Synthetic and Analytical Workflow Visualization

To ensure reproducibility and quality control, a standardized workflow is essential. The following diagram outlines the key stages from synthesis to final product validation.

Sources

- 1. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical and Spectroscopic Deep Dive into 3-Cyclohexanecarbonylpyridine: A Keystone for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of 3-cyclohexanecarbonylpyridine, a heterocyclic ketone with significant potential in medicinal chemistry and drug development. We delve into the molecule's conformational landscape, electronic architecture, and spectroscopic signatures through the lens of robust computational chemistry methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for theoretical analysis. By elucidating the intrinsic properties of this molecule, we aim to empower more informed and efficient drug design and discovery programs.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, improved cellular permeability, and effective protein-binding interactions. The diverse biological activities of pyridine derivatives are well-documented, with applications spanning antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1][2]